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molecular formula C12H18O2S B8296023 3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid

3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid

Cat. No. B8296023
M. Wt: 226.34 g/mol
InChI Key: UAQHWASWAPBLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003800B2

Procedure details

At −78° C., tert.-butyllithium (20 mL, 1.5 M in pentane) is slowly added to a solution of 4-isobutyl-5-methyl-thiophene-2-carboxylic acid (2.0 g, 10.1 mmol) in THF (100 mL). The mixture turns dark. The mixture is stirred at −78° C. for 15 min, then a solution of iodoethane (6.18 g, 39.6 mmol) in THF (10 mL) is added. The mixture is stirred for 1 h at −78° C. Further iodoethane (6.18 g, 39.6 mmol) is added and the mixture allowed to warm to rt over a period of 15 h. The reaction is quenched by adding 1 M aq. NaH2PO4 (20 mL) and 1 N aq. HCl (50 mL) and the mixture is extracted with chloroform (1×100 mL, 3×30 mL). The combined organic extracts are dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on silica gel eluting with a gradient of EA in hexane to give 3-ethyl-4-isobutyl-5-methyl-thiophene-2-carboxylic acid (1.29 g) as a yellow solid; LC-MS: tR=1.00 min, [M+1+CH3CN]=268.29; 1H NMR (CDCl3): δ 2.92 (q, J=7.0 Hz, 2H), 2.40 (s, 3H), 2.37 (d, J=7.6 Hz, 2H), 1.80 (m, J=7.0 Hz, 1H), 1.15 (t, J=7.6 Hz, 3H), 0.92 (d, J=7.0 Hz, 6H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Li])(C)(C)[CH3:2].[CH2:6]([C:10]1[CH:11]=[C:12]([C:16]([OH:18])=[O:17])[S:13][C:14]=1[CH3:15])[CH:7]([CH3:9])[CH3:8].ICC>C1COCC1>[CH2:1]([C:11]1[C:10]([CH2:6][CH:7]([CH3:9])[CH3:8])=[C:14]([CH3:15])[S:13][C:12]=1[C:16]([OH:18])=[O:17])[CH3:2]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
2 g
Type
reactant
Smiles
C(C(C)C)C=1C=C(SC1C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.18 g
Type
reactant
Smiles
ICC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.18 g
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 h at −78° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over a period of 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by adding 1 M aq. NaH2PO4 (20 mL) and 1 N aq. HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with chloroform (1×100 mL, 3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by MPLC on silica gel eluting with a gradient of EA in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C1=C(SC(=C1CC(C)C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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